molecular formula C10H13FN2O2 B1373785 tert-butyl N-(4-fluoropyridin-2-yl)carbamate CAS No. 1237535-76-0

tert-butyl N-(4-fluoropyridin-2-yl)carbamate

Cat. No. B1373785
M. Wt: 212.22 g/mol
InChI Key: VIUIAFNUKMJWFD-UHFFFAOYSA-N
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Patent
US08513421B2

Procedure details

An oven-dried 3-neck round bottom flask equipped with an overhead stirrer, temperature probe, and addition funnel was charged with tert-butyl (4-fluoropyridin-2-yl)carbamate (Int-26, 31.8 g, 150 mmol), TMEDA (56.6 mL, 375 mmol) and THF (200 mL). The solution was cooled to −78° C. and a solution of n-butyllithium (2.50 M in hexane, 150 mL, 375 mmol) was added dropwise such that the reaction mixture temperature remained below −70° C. Upon completion of addition, the reaction mixture was stirred at −78° C. for 1 h, and a solution of I2 (95.2 g, 375 mmol) in THF (160 mL) was added via addition funnel. The addition was again controlled to keep the reaction mixture temperature below −70° C., and the resulting mixture was stirred at −78° C. for 1 h. A solution of NaHSO3 (61 g, 580 mmol) in water (200 mL) was added to the reaction mixture as it warmed to room temperature. Ethyl acetate was added and the biphasic mixture was stirred at room temperature for 1 h. Water (500 mL) was added and the phases were separated. The aqueous phase was extracted with EtOAc (3×400 mL); the organic phases were combined, dried over magnesium sulfate, filtered and concentrated to give an off-white solid. This solid was suspended in methylene chloride (50 mL) and the solid was isolated by suction filtration and washed with a minimum of methylene chloride. The filtrate was concentrated and filtered to give a second crop of product. The solids were combined and dried under vacuum to give tert-butyl (4-fluoro-3-iodopyridin-2-yl)carbamate as a white solid (45.63 g, 86% yield). LC-MS: (FA) ES+ 339. 1H NMR (400 MHz, d6-DMSO) δ ppm 9.47 (s, 1H), 8.32 (dd, J=8.9, 5.5 Hz, 1H), 7.18 (dd, J=7.2, 5.5 Hz, 1H), 1.44 (s, 9H).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step Two
Name
Quantity
56.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
95.2 g
Type
reactant
Reaction Step Four
Name
Quantity
160 mL
Type
solvent
Reaction Step Four
Quantity
61 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
500 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH:3]=1.CN(CCN(C)C)C.C([Li])CCC.[I:29]I.OS([O-])=O.[Na+]>C1COCC1.O.C(Cl)Cl.C(OCC)(=O)C>[F:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:12])([CH3:14])[CH3:13])[C:3]=1[I:29] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
31.8 g
Type
reactant
Smiles
FC1=CC(=NC=C1)NC(OC(C)(C)C)=O
Name
Quantity
56.6 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
95.2 g
Type
reactant
Smiles
II
Name
Quantity
160 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
61 g
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at −78° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven-dried 3-neck round bottom flask equipped with an overhead stirrer
ADDITION
Type
ADDITION
Details
temperature probe, and addition funnel
CUSTOM
Type
CUSTOM
Details
remained below −70° C
ADDITION
Type
ADDITION
Details
Upon completion of addition
ADDITION
Type
ADDITION
Details
The addition
CUSTOM
Type
CUSTOM
Details
the reaction mixture temperature below −70° C.
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at −78° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
the biphasic mixture was stirred at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (3×400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give an off-white solid
CUSTOM
Type
CUSTOM
Details
the solid was isolated by suction filtration
WASH
Type
WASH
Details
washed with a minimum of methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a second crop of product
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C(=NC=C1)NC(OC(C)(C)C)=O)I
Measurements
Type Value Analysis
AMOUNT: MASS 45.63 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.